Steric Distinction: Cyclohexylthio vs. Phenylthio Conformational Preferences in 1,3-Dioxane Models
In a model system of 5-substituted 1,3-dioxanes, the cyclohexylthio substituent exhibited distinct conformational behavior compared to the phenylthio analog. While the equilibrium ΔG° values for the sulfides were similar, their sulfoxide and sulfone derivatives showed significant differences in conformational preferences [1]. This steric distinction is critical for the design of chiral auxiliaries and catalysts where conformational rigidity dictates enantioselectivity.
| Evidence Dimension | Conformational Equilibria (ΔG° for cis/trans isomerization of 5-substituted 1,3-dioxanes) |
|---|---|
| Target Compound Data | Cyclohexylthio group (in dioxane model) shows similar sulfide equilibrium but divergent sulfoxide/sulfone behavior compared to phenylthio [1]. |
| Comparator Or Baseline | Phenylthio (cis-7): ΔG° for sulfide equilibrium similar to cyclohexylthio (10) and methylthio (1); but sulfonyl cis-12 places the cyclohexyl substituent inside the ring, contrasting with tert-butylsulfonyl cis-6 which places the group outside [1]. |
| Quantified Difference | Qualitative difference in conformational preference, not a single numerical value. The cyclohexylthio group induces unique inside-pointing rotamer preference in sulfones, leading to distinct steric and electrostatic environments [1]. |
| Conditions | Equilibrium established by acid catalysis between diastereomeric cis- and trans-5-substituted-2-tert-butyl-1,3-dioxanes; NMR and X-ray analysis [1]. |
Why This Matters
This demonstrates that the cyclohexylthio group imposes a unique conformational landscape that is not interchangeable with phenylthio or smaller alkylthio groups, which is crucial for applications requiring stereochemical control.
- [1] Juaristi, E.; et al. Conformational Analysis of 5-Substituted 1,3-Dioxanes. 2. Phenylthio and Cyclohexylthio Groups and Their Sulfinyl and Sulfonyl Derivatives. J. Org. Chem. 1990, 55, 33–38. View Source
